molecular formula C21H36O B1217947 3-Pentadecylphenol CAS No. 501-24-6

3-Pentadecylphenol

Cat. No. B1217947
CAS RN: 501-24-6
M. Wt: 304.5 g/mol
InChI Key: PTFIPECGHSYQNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Pentadecylphenol involves the hydrogenation of cardanol. This process can yield a product that, due to its physical and chemical properties, finds application in numerous industrial processes. For instance, the synthesis and characterization of 2-allyl-3(5)-pentadecyl phenols and their acrylic/methacrylic esters have been explored, demonstrating the versatility of this compound derivatives in applications such as UV-curable coating compositions and anaerobic adhesive formulations (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies show that this compound can successfully modify the molecular structure of phenolic resin, reducing the gel time and improving the mechanical properties, microstructure, and flame retardancy of the modified foam (Ge, Tang, Yu, & Tan, 2018).

Chemical Reactions and Properties

This compound's reactivity and chemical properties have been the subject of research, highlighting its role in various chemical reactions. For example, its effects on the organization of phospholipid bilayers and its interaction with components like DPPC (dipalmitoyl phosphatidylcholine) demonstrate the compound's ability to influence the physico-chemical properties of lipid bilayers, which is of interest in the study of cell membranes and potentially in drug delivery systems (Cieślik-Boczula et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as vapor pressure and heat of evaporation, are crucial for its separation and purification from hydrogenation reaction products of cardanol. The saturation vapor pressure of this compound has been investigated to facilitate its vacuum distillation, an essential step in its industrial production process (MA Zhi-b, 2014).

Chemical Properties Analysis

The chemical properties of this compound, including its solubility in various organic solvents, have been studied to understand better its behavior in different chemical environments. This information is vital for designing processes for the compound's application in industry and research. For instance, the solubilities of this compound in solvents like chloroform, benzene, n-heptane, n-hexane, and ethoxyethane have been determined, providing valuable data for its separation and purification processes (Liu Guo-ji, 2009).

Scientific Research Applications

Industrial and Agricultural Applications

3-Pentadecylphenol, derived from catalytic hydrogenation of cardanol, is used in various products in industries and agriculture. It's structurally similar to nonyl phenol and can be separated from hydrogenation reaction products through vacuum distillation. This compound's vapor pressure and heat of evaporation are significant for its distillation process in production environments (MA Zhi-b, 2014).

Biophysical Research

Studies have explored the effects of this compound on the phase behavior of lipid bilayers. It increases the phase transition temperature in bilayers, suggesting its impact on the physico-chemical properties of lipid membranes. This research provides insights into its potential role in modifying biological membranes (K. Cieślik-Boczula et al., 2009).

Chemical Synthesis and Reactions

This compound undergoes various chemical reactions, such as nitration and carbonylation, offering pathways to create diverse chemical products. These processes provide insight into the versatile chemical nature of this compound and its derivatives (O. Attanasi et al., 2006).

Material Science

In material science, this compound has been used to modify phenolic resins, enhancing their performance. This modification improves mechanical properties and flame retardancy, which are crucial for various industrial applications (T. Ge et al., 2018).

Solubility Analysis

Research on the solubility of this compound in different solvents is essential for its separation and purification. This knowledge is vital for the industrial processing and formulation of products containing this compound (Liu Guo-ji, 2009).

Green Chemistry

The hydrodeoxygenation of cardanol to produce 1-phenyl pentadecane demonstrates an eco-friendly method for producing bio-based chemicals. This process highlights the potential of this compound in sustainable chemical production (Xuan Guo et al., 2022).

Nanotechnology

This compound has been used to synthesize silver nanoparticles, showcasing its role in nanotechnology. This process involves the reduction of silver ions and assembling them into ordered structures, expanding the applications of this compound into the realm of nanomaterials (A. Swami et al., 2004).

Safety and Hazards

When handling PDP, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

PDP has different pharmacological, biological, and industrial applications . A molecular-level understanding of the membrane modification properties of PDP on the dipalmitoylphosphatidylcholine (DPPC) bilayer has been carried out . This could provide a more reasonable model for the confined crystallization of end-group polymers .

Biochemical Analysis

Biochemical Properties

3-Pentadecylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to inhibit the activity of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism . Additionally, this compound interacts with lipid membranes, particularly the dipalmitoylphosphatidylcholine (DPPC) bilayer, causing changes in membrane organization and properties . This interaction is primarily due to the large phenolic headgroup of this compound, which alters the bilayer properties .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can incorporate into erythrocytes and liposomal membranes due to its strong amphiphilic character . This incorporation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to exhibit antioxidant activity, which can protect cells from oxidative stress . Additionally, it has cytostatic activities, inhibiting the growth of certain bacterial, fungal, protozoan, and parasite cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipid membranes and enzymes. It binds to the head group region of lipid membranes, causing changes in membrane properties and organization . This binding can affect the activity of membrane-bound enzymes and proteins, leading to alterations in cellular functions. Furthermore, this compound inhibits the α-glucosidase enzyme, which impacts carbohydrate metabolism . The compound’s antioxidant properties also contribute to its molecular mechanism by neutralizing free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form mixed lipid systems with DPPC at higher concentrations, leading to significant changes in membrane properties . These changes can persist over time, affecting cellular functions and processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition . At higher doses, this compound can have toxic or adverse effects, including potential disruption of cellular membranes and inhibition of essential enzymes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to incorporate into lipid membranes also affects its role in metabolic processes, as it can alter membrane-bound enzyme activities and lipid transport .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to localize in both hydrophilic and hydrophobic environments, facilitating its distribution across cellular compartments . The compound’s interaction with lipid membranes also influences its localization and accumulation within cells .

Subcellular Localization

This compound primarily localizes in lipid membranes due to its amphiphilic properties. It targets the head group region of lipid bilayers, causing changes in membrane organization and properties . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with membrane-bound enzymes and proteins, influencing various cellular processes .

properties

IUPAC Name

3-pentadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFIPECGHSYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060108
Record name Phenol, 3-pentadecyl-
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Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Pentadecylphenol
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CAS RN

501-24-6
Record name Hydrogenated cardanol
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Record name 3-Pentadecylphenol
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Record name 3-Pentadecylphenol
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Record name Phenol, 3-pentadecyl-
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Record name Phenol, 3-pentadecyl-
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Record name 3-pentadecylphenol
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Record name 3-PENTADECYLPHENOL
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Record name 3-Pentadecylphenol
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URL http://www.hmdb.ca/metabolites/HMDB0033872
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Melting Point

54.5 °C
Record name 3-Pentadecylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

100 g of cardanol in solvents (100 cm3) such as ethyl acetate, methanol and the like was hydrogenated in a parr hydrogenator at 30-60 psi pressure by using catalysts (50 mg) such as palladised carbon, platinum oxide, raney nickel and the like. at 30-100° C. The hydrogenation was carried out for 2-4 hrs. The solution was filtered to remove the catalyst and methanol stripped off. The crude 3-pentadecyl phenol was distilled under vacuum (4 mm of Hg). The fraction which distilled at 200° C. to 210° C. was collected. The white solid obtained was recrystallised from hexane twice to obtain pure 3-pentadecyl phenol.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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